Methyl (methoxycarbonyl)carbonochloridimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (methoxycarbonyl)carbonochloridimidothioate is an organic compound with a complex structure that includes a methoxycarbonyl group, a carbonochloridimidothioate group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (methoxycarbonyl)carbonochloridimidothioate typically involves the reaction of methyl isothiocyanate with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (methoxycarbonyl)carbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the carbonochloridimidothioate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (methoxycarbonyl)carbonochloridimidothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (methoxycarbonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl isothiocyanate: Shares the isothiocyanate group but lacks the methoxycarbonyl and carbonochloridimidothioate groups.
Methoxycarbonyl chloride: Contains the methoxycarbonyl group but lacks the isothiocyanate and carbonochloridimidothioate groups.
Carbonochloridimidothioate derivatives: Compounds with similar carbonochloridimidothioate groups but different substituents.
Uniqueness
Methyl (methoxycarbonyl)carbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
56025-16-2 |
---|---|
Molecular Formula |
C4H6ClNO2S |
Molecular Weight |
167.61 g/mol |
IUPAC Name |
methyl N-[chloro(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C4H6ClNO2S/c1-8-4(7)6-3(5)9-2/h1-2H3 |
InChI Key |
CLVFHUDVUDZVCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=C(SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.